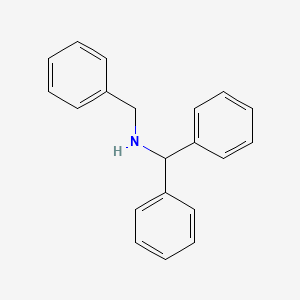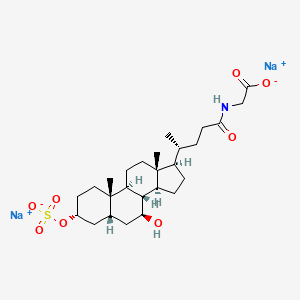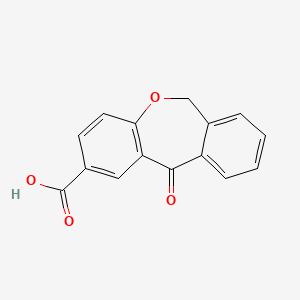
2-Decarboxymethyl-2-carboxy Isoxepac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decarboxymethyl-2-carboxy Isoxepac is a chemical compound with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-Decarboxymethyl-2-carboxy Isoxepac involves specific synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organic compounds.
Analyse Des Réactions Chimiques
2-Decarboxymethyl-2-carboxy Isoxepac undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents, which are employed in Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Decarboxymethyl-2-carboxy Isoxepac has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2-Decarboxymethyl-2-carboxy Isoxepac involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
2-Decarboxymethyl-2-carboxy Isoxepac can be compared with other similar compounds, such as carboxymethylcellulose and other isoxepac derivatives. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C15H10O4 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C15H10O4/c16-14-11-4-2-1-3-10(11)8-19-13-6-5-9(15(17)18)7-12(13)14/h1-7H,8H2,(H,17,18) |
Clé InChI |
COXWXMDASYKDSK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


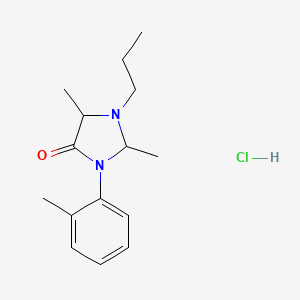
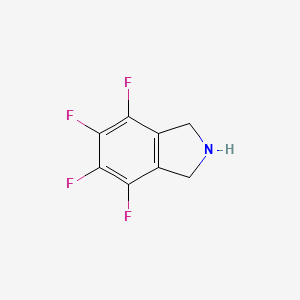
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
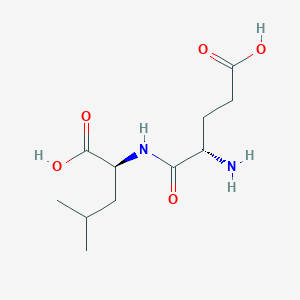
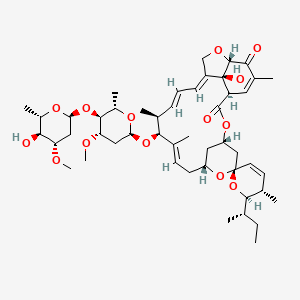


![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)



